molecular formula C17H16N2O4 B7467292 Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate

Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate

Cat. No.: B7467292
M. Wt: 312.32 g/mol
InChI Key: AMUPFENPJGHOJR-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate is an organic compound with a complex structure that includes both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate typically involves the reaction of ethyl 2-aminobenzoate with an appropriate aniline derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can inhibit enzyme activity or modulate receptor functions, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of ester and amide functionalities allows for diverse chemical transformations and interactions with biological targets .

Properties

IUPAC Name

ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-2-23-17(22)13-10-6-7-11-14(13)19-16(21)15(20)18-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUPFENPJGHOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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